![molecular formula C14H8O10 B12741834 Octahydroxyanthraquinone CAS No. 169132-62-1](/img/structure/B12741834.png)
Octahydroxyanthraquinone
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Overview
Description
Octahydroxyanthraquinone: is an organic compound with the chemical formula C14H8O10 . It is formally derived from anthraquinone by replacing eight hydrogen atoms with hydroxyl groups. This compound was first obtained in 1911 by Georg von Georgievics
Preparation Methods
Synthetic Routes and Reaction Conditions: Octahydroxyanthraquinone can be synthesized through the oxidation of rufigallol (1,2,3,5,6,7-hexahydroxyanthraquinone) using boric acid and mercuric oxide in sulfuric acid at 250°C . This method involves a series of oxidation reactions that replace hydrogen atoms with hydroxyl groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale oxidation processes similar to the laboratory methods. The use of boric acid and mercuric oxide in sulfuric acid is a common approach for producing this compound in bulk .
Chemical Reactions Analysis
Types of Reactions: Octahydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Boric acid and mercuric oxide in sulfuric acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Further oxidized derivatives of this compound.
Reduction Products: Less oxidized forms of the compound.
Substitution Products: Compounds with substituted hydroxyl groups.
Scientific Research Applications
Chemistry: Octahydroxyanthraquinone is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology: The compound has shown activity against the malaria parasite, although it is less potent than rufigallol . It is also studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives are being investigated for their therapeutic properties, including anticancer and antimalarial activities .
Industry: this compound and its esters are studied for their potential use in liquid crystal displays (LCDs) due to their unique liquid crystalline properties .
Mechanism of Action
The mechanism of action of octahydroxyanthraquinone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to participate in redox reactions, which can affect cellular processes. It is known to inhibit the growth of certain parasites by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Hexahydroxyanthraquinone (Rufigallol): A compound with six hydroxyl groups, known for its potent antimalarial activity.
Tetrahydroxyanthraquinone: A compound with four hydroxyl groups, used in various chemical applications.
Uniqueness: Its ability to form liquid crystalline esters sets it apart from other hydroxyanthraquinones .
Properties
CAS No. |
169132-62-1 |
---|---|
Molecular Formula |
C14H8O10 |
Molecular Weight |
336.21 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O10/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20/h17-24H |
InChI Key |
KOWBNNJAGJIIJW-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1O)O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)O)O |
Origin of Product |
United States |
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